![molecular formula C17H27NO5 B13460762 Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate typically involves a multi-step process. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemical reactions and other advanced organic synthesis techniques are likely employed in industrial settings to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound is sensitive to oxidizing agents and can be oxidized to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring and the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various oxidizing agents . Reaction conditions often involve low temperatures (e.g., -78°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Material Science: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context in which it is used. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar and is used as an intermediate in the synthesis of various bioactive molecules.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties that are not found in simpler azetidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethoxycarbonyl-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-6-21-13(19)17-9-16(5,10-17)22-12(17)11-7-18(8-11)14(20)23-15(2,3)4/h11-12H,6-10H2,1-5H3 |
InChI Key |
CVGMDADRUCYPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CN(C3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.